N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 Dicyclohexylammonium Salt
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Description
“N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 Dicyclohexylammonium Salt” is a biochemical used for proteomics research . It belongs to the Halopropane and Cysteine API family . It is also used as a reference standard in pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C12 H23 N . C8 2H3 H12 N O4 S . The molecular weight is 405.61 . The IUPAC name is N-cyclohexylcyclohexanamine; (2R)-3- (2-hydroxypropylsulfanyl)-2- [ (2,2,2-trideuterioacetyl)amino]propanoic acid .Physical and Chemical Properties Analysis
The compound is slightly soluble in DMSO, Methanol, and Water . It appears as a white to off-white solid . The melting point is between 161-165°C .Scientific Research Applications
Metabolite Identification in Toxicity Studies : N-Acetyl-S-(2-hydroxypropyl)cysteine has been identified as a metabolite in rats exposed to various compounds like 1-bromopropane, indicating its role in the metabolic processing of toxic agents (Barnsley, 1966).
Biosynthesis Studies : It plays a role in the biosynthesis of mercapturic acids, formed as a response to exposure to toxic substances like allyl alcohol and its derivatives (Kaye, 1973).
Role in Drug Metabolism : Research indicates its involvement in the metabolism of drugs like cyclophosphamide in rats, further highlighting its importance in pharmacokinetics and toxicology (Giles, 1979).
Inhibition of Corrosion in Materials Science : Studies have explored its derivatives, such as N-Acetyl-l-Cysteine, for their potential in inhibiting corrosion in materials like mild steel, demonstrating its application beyond biological systems (Fu et al., 2011).
Research in Neurodegenerative Diseases : N-Acetyl-cysteine, a related compound, has been studied for its potential effects in treating neurodegenerative diseases, showcasing the broad applicability of compounds within this chemical family (Tardiolo et al., 2018).
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-(2-hydroxypropylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C8H15NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)3-14-4-7(8(12)13)9-6(2)11/h11-13H,1-10H2;5,7,10H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t;5?,7-/m.0/s1/i;2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBCHTMPMCAKAX-QVMWVPAKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCC(C(=O)O)NC(=O)C)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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